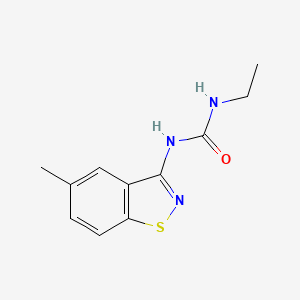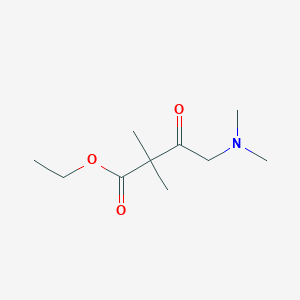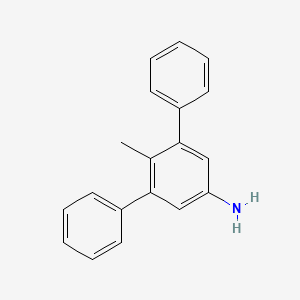
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of trichloromethyl, chlorophenyl, and cyanoethyl groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 3-chloroaniline with 2,2,2-trichloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl or cyanoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-cyanoethyl)acetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2,2,2-Trichloro-N-(3-bromophenyl)-N-(2-cyanoethyl)acetamide: Bromine atom replacing the chlorine atom on the phenyl ring.
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-methyl)acetamide: Methyl group replacing the cyanoethyl group.
Uniqueness
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both trichloromethyl and cyanoethyl groups can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
98062-09-0 |
|---|---|
Molekularformel |
C11H8Cl4N2O |
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C11H8Cl4N2O/c12-8-3-1-4-9(7-8)17(6-2-5-16)10(18)11(13,14)15/h1,3-4,7H,2,6H2 |
InChI-Schlüssel |
NOTSVYYSWRWCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


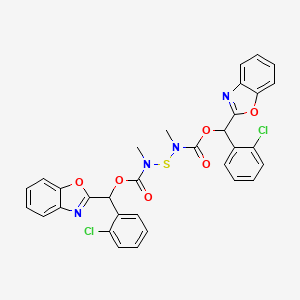
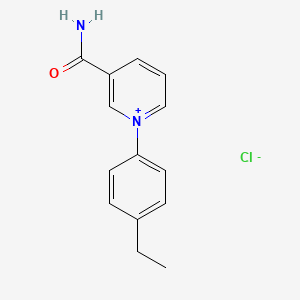
silane](/img/structure/B14326938.png)

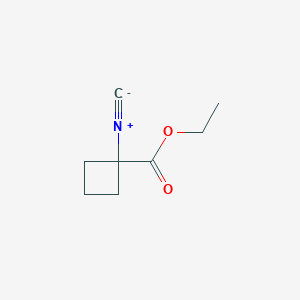
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
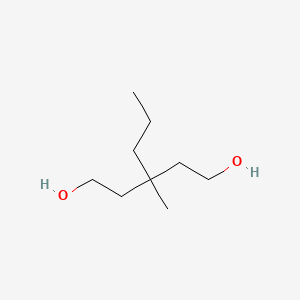
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
